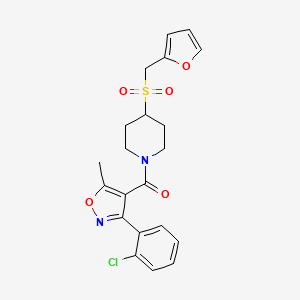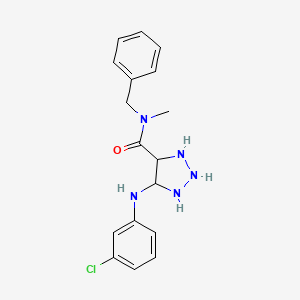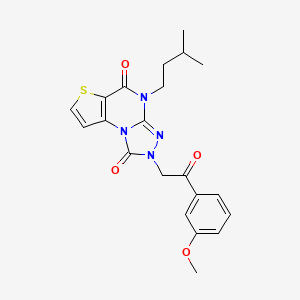![molecular formula C25H22FN3OS B2495294 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-75-5](/img/structure/B2495294.png)
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives involves a multi-step chemical process. These derivatives, designed with anti-Alzheimer's activity in mind, are based on modifications of the lead compound donepezil. The synthesis involves structural modification and substitution to achieve the desired chemical and pharmacological properties (Gupta et al., 2020).
Molecular Structure Analysis
Molecular structure elucidation is crucial for understanding the interactions and activity of the compound. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, a related compound, was confirmed through X-ray crystallographic studies, revealing important intramolecular hydrogen bonding and crystal packing governed by C–H⋯N intermolecular hydrogen bonds (Özbey et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds include multicomponent reactions leading to novel fused heterocyclic compounds. For example, a reaction comprising N-heterocyclic carbenes and substituted phthalaldehydes produced benzo[d]furo[3,2-b]azepine derivatives, highlighting the compound's reactive versatility and potential for generating complex molecular structures (Pan et al., 2011).
Physical Properties Analysis
The physical properties, such as crystal structure and conformation, can be determined through spectroscopic techniques and quantum chemical calculations. The crystal structure and DFT study of related boric acid ester intermediates provide insights into their molecular structures, electrostatic potential, and physicochemical properties, indicating the compound's stability and reactivity (Huang et al., 2021).
Chemical Properties Analysis
Understanding the chemical properties involves examining the reactivity, stability, and interaction of the compound with various chemical agents. The synthesis and characterization of novel conformers of related derivatives, for example, offer insights into the molecule's dynamic behavior and the influence of structural modifications on its chemical properties (Evrard et al., 2022).
Scientific Research Applications
Anti-Alzheimer's Agents
Research has shown that derivatives similar to the compound , particularly those in the benzylated pyrrolidin-2-one/imidazolidin-2-one class, exhibit promising anti-Alzheimer's activity. These compounds, designed and synthesized based on the lead compound donepezil, have been evaluated for their potential in managing mild to severe Alzheimer's disease through in-vivo and in-vitro studies. The focus has been on maintaining key functionalities that interact with the Alzheimer's disease pathway, demonstrating significant potential in this area (Gupta et al., 2020).
Mycobacterium tuberculosis Inhibitors
Another research application involves the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, designed through molecular hybridization, have shown activity in vitro against Mycobacterium smegmatis and Mycobacterium tuberculosis, offering a new avenue for tuberculosis treatment (Jeankumar et al., 2013).
Imaging Peripheral Benzodiazepine Receptors (PBR)
Research into imaging agents for neurodegenerative disorders has led to the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptor (PBR) expression using positron emission tomography (PET). These studies aim to develop compounds with high affinity and selectivity for PBRs over central benzodiazepine receptors (CBRs), offering tools for diagnosing and researching neurodegenerative diseases (Fookes et al., 2008).
Metal-Organic Frameworks (MOFs) for Dye Adsorption
A novel application of similar compounds is seen in the development of metal-organic frameworks (MOFs) for the rapid and effective removal of anionic dyes from aqueous solutions. This research explores the use of these compounds in environmental cleanup and water treatment technologies, showcasing their potential beyond pharmaceutical applications (Zhao et al., 2020).
Fluorescent Sensors for Metal Ions
Compounds with benzimidazole and benzothiazole moieties have also been investigated as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+. These studies focus on the development of new materials for sensing applications, highlighting the versatility of the compound's structural framework (Suman et al., 2019).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves predicting or suggesting the future studies that can be done on the compound based on the current knowledge about it.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemical compounds with care and use them responsibly. Always follow safety guidelines when working with chemicals.
properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3OS/c1-31-20-9-6-8-19(14-20)28-16-18(13-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-17-7-2-3-10-21(17)26/h2-12,14,18H,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRXORVSARAYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)
![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)
![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)



